2-Nitrosobenzamide
Description
Structure
3D Structure
Properties
CAS No. |
89795-55-1 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-nitrosobenzamide |
InChI |
InChI=1S/C7H6N2O2/c8-7(10)5-3-1-2-4-6(5)9-11/h1-4H,(H2,8,10) |
InChI Key |
WFFLPVBJUXVNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitrosobenzamide
Direct Synthetic Routes to 2-Nitrosobenzamide
The direct synthesis of this compound involves the conversion of a suitable starting material into the target molecule through a defined reaction sequence. Key considerations in this approach include the selection of appropriate precursors and the optimization of reaction conditions to ensure high yield and purity.
Precursor Compounds and Starting Material Considerations
The choice of precursor is critical for the successful synthesis of this compound. A common starting material for the synthesis of related nitrobenzamides is 2-nitrobenzoic acid. iucr.org This compound can be converted to its more reactive acid chloride derivative, 2-nitrobenzoyl chloride, which then serves as a key intermediate. iucr.org For instance, the synthesis of N-phenyl-2-nitrobenzamide, a related compound, begins with the conversion of 2-nitrobenzoic acid to 2-nitrobenzoyl chloride using thionyl chloride. iucr.org This acid chloride can then be reacted with a suitable amine to form the corresponding amide.
Another important class of precursors are anilines. The oxidation of anilines represents a common route to nitrosobenzenes. rsc.orgresearchgate.net For example, para-substituted anilines can be oxidized using potassium hydrogenperoxosulphate (Oxone®) to yield nitrosobenzenes. rsc.orgresearchgate.net While not a direct synthesis of this compound itself, this highlights the utility of amino-functionalized aromatics as precursors for the nitroso group.
The following table summarizes key precursor compounds used in the synthesis of related nitro- and nitroso-benzamides:
| Precursor Compound | Intermediate | Target Compound Type | Reference |
| 2-Nitrobenzoic acid | 2-Nitrobenzoyl chloride | N-substituted-2-nitrobenzamides | iucr.org |
| para-Substituted anilines | Not applicable | Nitrosobenzenes | rsc.orgresearchgate.net |
| 2-Nitrobenzamide (B184338) | 2-Aminobenzamide (B116534) | Quinazoline-2,4(1H,3H)-diones | sigmaaldrich.comsigmaaldrich.com |
| Amides | N-Nitrosoamides | Benzocoumarins, Isocoumarins | sci-hub.se |
Optimized Reaction Conditions for Synthesis
The optimization of reaction conditions is paramount for maximizing the yield and selectivity of the desired product. In the synthesis of N-nitrosoamides from amides, tert-butyl nitrite (B80452) has been employed as a nitrosylating agent. sci-hub.se The reaction temperature and time are critical parameters, with lower temperatures and shorter reaction times favoring the formation of the N-nitrosoamide. sci-hub.se For the synthesis of benzocoumarins from 2-phenyl-N-methoxybenzamide derivatives, the optimized conditions involved using tert-butyl nitrite at 40°C for 18 hours. sci-hub.se
In the context of palladium-catalyzed reactions, the synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols has been optimized by screening various catalysts. rsc.org Pd(dppf)Cl₂ was identified as the most effective catalyst for this transformation. rsc.org The reaction conditions for the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide involved reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride in dichloromethane (B109758) with triethylamine (B128534) as a base. mdpi.com
The following table provides examples of optimized reaction conditions for the synthesis of related compounds:
| Reaction | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |
| N-Nitrosation | N-methyl benzamide (B126), n-butyl nitrite | n-butyl nitrite | - | 60°C | 1 h | Good | sci-hub.se |
| Benzocoumarin Synthesis | 2-phenyl-N-methoxybenzamide, t-BuONO | t-BuONO | - | 40°C | 18 h | Good | sci-hub.se |
| Quinazolinone Synthesis | o-nitrobenzamide, benzyl (B1604629) alcohol | Pd(dppf)Cl₂ | Toluene | 150°C | 8 h | 59% | rsc.org |
| Amide Synthesis | 2-(3-chlorophenyl)ethan-1-amine, 4-nitrobenzoyl chloride | Triethylamine | Dichloromethane | - | 30 min | - | mdpi.com |
Mechanochemical Approaches in Nitroso Compound Synthesis
Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free and often more sustainable alternative to traditional solution-based synthesis. rsc.orgresearchgate.netunica.itresearchgate.net This approach has been successfully applied to the synthesis of nitroso compounds. unica.itresearchgate.net For instance, N-nitrosoamides and N-nitrosoureas have been synthesized in high yields by the mechanochemical reaction of amides or ureas with a mixture of sodium nitrite (NaNO₂) and sodium bisulfate (NaHSO₄). unica.it This solvent-free method is conducted at room temperature and is highly efficient. unica.it
The mechanochemical oxidation of para-substituted anilines using Oxone® provides a rapid and solvent-free route to nitrosobenzenes. rsc.orgresearchgate.net This method is advantageous as it avoids the use of bulk solvents and allows for the separation of the product by sublimation, representing a completely solvent-free synthetic process. rsc.org The development of mechanochemical methods for the synthesis of nitro compounds from environmentally benign precursors is also an area of active research. serdp-estcp.mil
In Situ Generation of this compound
In some chemical transformations, this compound is not isolated but is generated in situ, meaning it is formed and consumed within the same reaction mixture. This approach is often employed when the target intermediate is unstable or difficult to isolate.
Formation via Intramolecular Proton Transfer Mechanisms
One fascinating route to the in situ formation of this compound involves an excited-state intramolecular proton transfer (ESIPT). oup.com In a specific example, the photoisomerization of N-(2-nitrobenzylidene)-3-amino-5-methylpyrazole is triggered by an intramolecular proton transfer from the azomethine group to the nitro group in the crystalline state. oup.com This process leads to the formation of this compound, which is accompanied by a distinct color change. oup.com The ESIPT mechanism involves the formation of a transient photo-tautomer in the excited state. mdpi.com
Generation from Related Nitro- and Nitroso-Containing Precursors
The in situ generation of nitroso compounds can also be achieved from other nitro- and nitroso-containing precursors. For instance, the reaction of 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide (B46022) with oxygen in an aqueous solution yields 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide (B123467). nih.gov This nitroso compound can then be reduced back to the hydroxylamine (B1172632) by mild biological reducing agents. nih.gov
The decomposition of N-(2-iodophenyl)-N-nitrosobenzamide has been shown to generate benzyne, indicating the transient formation of a reactive species from a nitrosobenzamide precursor. rsc.orgrsc.org Furthermore, the reaction of 2-aminobenzamides with sodium nitrite and iodine is proposed to proceed through the in situ generation of a nitrosyl halide, which then induces nitrosylation of the amino group, leading to diazotization and subsequent cyclization to form 1,2,3-benzotriazin-4(3H)-ones. researchgate.net
In the context of anti-tuberculosis drug research, the reaction of certain nitroaromatic compounds with thiolates is proposed to proceed via the in situ formation of a nitroso intermediate through the reduction of the nitro group. nih.gov
Control of Reaction Environment for Transient Species Formation
The synthesis of this compound is complicated by its nature as a transient, or short-lived, chemical species. Its high reactivity means that it is readily converted into other compounds, necessitating strict control over the reaction environment to generate and utilize it effectively. Research has focused on several key environmental factors—including precursor choice, reaction medium, temperature, and the use of specialized techniques like photochemistry and electrochemistry—to manage its formation and prevent unwanted side reactions.
The generation of C-nitroso compounds often faces challenges such as the ease of oxidation to the corresponding nitro derivatives or isomerization. nih.gov Consequently, the choice of synthetic route and the reaction conditions are paramount. nih.gov
Oxidation of Amino Precursors
One established method for producing nitrosoarenes is the oxidation of the corresponding aniline (B41778) precursor. nih.gov In the case of this compound, this involves the oxidation of 2-aminobenzamide. The use of peracetic acid as the oxidizing agent has been reported for this transformation. nih.gov The primary challenge in this approach is preventing overoxidation of the desired nitroso product to the more stable 2-nitrobenzamide. This requires careful control of stoichiometry and reaction time.
In a related context, the formation of a derivative, 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, occurs from the spontaneous reaction of its hydroxylamine precursor with oxygen in an aqueous solution. nih.gov This highlights the critical role of the redox environment. The same study noted that the nitroso compound is rapidly reduced back to the hydroxylamine by mild biological reducing agents like reduced thiols or NAD(P)H. nih.gov This reversible reaction demonstrates that the presence or absence of oxidizing and reducing agents in the reaction medium directly controls the formation and stability of the transient nitroso species. nih.gov
Photochemical and Electrochemical Generation
Modern synthetic methods leverage energy inputs like light or electricity to achieve controlled transformations under mild conditions. Photochemical strategies, particularly those involving the rearrangement of nitroarenes, can proceed through transient nitroso intermediates. nih.govacs.org The use of continuous flow processing is often preferred for these reactions due to advantages like uniform irradiation and better temperature control, which are beneficial when generating and using unstable compounds. nih.govacs.org
Electrochemical synthesis offers another highly controllable method. An efficient electrochemical synthesis of nitrosobenzene (B162901) from nitrobenzene (B124822) has been achieved, where precise control of the reaction conditions was critical. By conducting the final oxidation step at -30 °C, the isolated yield of the nitroso product reached 90%. nih.gov This underscores the importance of low-temperature control to stabilize the transient nitroso species and prevent its degradation or further reaction. nih.gov
Monitoring Transient Species
Given the fleeting existence of compounds like this compound, specialized analytical techniques are required to observe and characterize them. Intense, transient colors are often produced during nitrosation reactions. researchgate.net Techniques such as stopped-flow spectrophotometry can be used to determine the spectrum of these transient species and study the kinetics of their formation and decay. researchgate.net This analytical insight is crucial for optimizing the reaction environment to maximize the transient species' lifetime for subsequent reactions. researchgate.net
The table below summarizes the key environmental factors and their influence on the formation of this compound and related nitroso compounds.
| Environmental Factor | Control Method | Effect on Transient Species Formation | Research Finding |
| Redox Potential | Addition of specific oxidizing (e.g., peracetic acid, O₂) or reducing agents (e.g., thiols). | Controls the equilibrium between amine/hydroxylamine precursors and the nitroso product. Prevents overoxidation to the nitro compound. | Oxidation of 2-aminobenzamide yields this compound. nih.gov The equilibrium between 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide and its nitroso derivative is controlled by O₂ and reducing agents. nih.gov |
| Temperature | Performing the reaction at low temperatures (e.g., -30 °C). | Stabilizes the transient nitroso species, increasing its lifetime and isolated yield by slowing decomposition and side reactions. | Electrochemical synthesis of nitrosobenzene from nitrobenzene gave a 90% yield when the oxidation was performed at -30 °C. nih.gov |
| Irradiation | Use of UV light in photochemical reactions. | Triggers rearrangement of nitroarenes to form transient nitroso species under controlled conditions. nih.govacs.org | Photochemical rearrangement of photoexcited nitroarenes proceeds through a transient nitroso species. acs.org |
| Reaction Setup | Continuous flow reactors. | Provides uniform irradiation, efficient photon transfer, and precise temperature control, which is advantageous for handling unstable compounds. nih.govacs.org | Flow processing is favored over batch mode for photochemical generation of transient species. nih.gov |
| Reaction Medium | Choice of solvent and pH (e.g., aqueous solution). | Can influence the rate of reaction and the stability of intermediates. | Spontaneous reaction of a hydroxylamine precursor with oxygen in an aqueous solution yields the nitroso derivative. nih.gov |
Chemical Reactivity and Mechanistic Investigations of 2 Nitrosobenzamide
Role of 2-Nitrosobenzamide as a Reactive Intermediate
This compound is a highly reactive molecule that does not typically exist as a stable, isolable compound under normal conditions. Instead, its significance in organic chemistry stems from its role as a fleeting intermediate in several important chemical transformations. Its transient nature is due to the presence of the electrophilic nitroso group positioned ortho to the amide functionality, which facilitates a variety of subsequent reactions.
The most well-documented role of this compound is as a key intermediate in the Von Richter reaction. wikipedia.orgnih.gov Discovered in 1871, this reaction involves the treatment of an aromatic nitro compound with potassium cyanide in aqueous ethanol, resulting in a cine substitution where a carboxyl group is introduced ortho to the position previously held by the nitro group. wikipedia.org For decades, the mechanism of this intriguing rearrangement was a subject of debate until work by Rosenblum, supported by 15N labeling experiments, provided strong evidence for the currently accepted pathway. wikipedia.orgku.ac.ke
The mechanism proposes that the reaction is initiated by the nucleophilic attack of a cyanide ion on the carbon atom ortho to the nitro group of the starting nitroarene. wikipedia.org This is followed by a series of steps including a ring closure and subsequent rearrangement. A critical step in this sequence is the ring-opening of an intermediate via the cleavage of a nitrogen-oxygen bond, which yields ortho-nitrosobenzamide. wikipedia.org
Subsequent studies have lent further support to this mechanism. When independently synthesized this compound was subjected to the conditions of the Von Richter reaction (treatment with cyanide or hydroxide (B78521) ion at 150°C in aqueous ethanol), it produced benzoic acid and nitrogen gas, the expected products of the reaction. ku.ac.ke This confirmed that this compound is a competent intermediate in the reaction sequence. ku.ac.ke Analogous transformations, such as the conversion of 2-nitrobenzonitrile (B147312) to benzoic acid with aqueous-alcoholic sodium hydroxide, are also believed to proceed through a this compound intermediate.
The proposed mechanistic pathway following the formation of this compound is outlined in the table below.
Table 1: Mechanistic Steps in the Von Richter Reaction Involving this compound
| Step | Description | Intermediate Formed |
|---|---|---|
| 1 | Formation of this compound from the nitroaromatic precursor. | This compound |
| 2 | Recyclization of this compound. | A compound containing a nitrogen-nitrogen bond (3-indazolone). ku.ac.ke |
| 3 | Elimination of water. | A cyclic azoketone. wikipedia.org |
| 4 | Nucleophilic attack by hydroxide on the azoketone. | A tetrahedral intermediate. wikipedia.org |
| 5 | Collapse of the intermediate with elimination of an azo group. | An aryldiazene with an ortho carboxylate group. wikipedia.org |
This sequence highlights the central role of this compound in orchestrating the complex series of bond formations and breakages that define the Von Richter rearrangement.
The reactivity of this compound is dominated by the electrophilic nature of the nitroso group and its interaction with the adjacent amide. While it is primarily an intermediate, its downstream products are subject to nucleophilic attack. In the context of the Von Richter reaction, after this compound cyclizes and rearranges to a cyclic azoketone, this new intermediate undergoes a crucial nucleophilic attack by a hydroxide ion. wikipedia.org This attack on the carbonyl carbon leads to a tetrahedral intermediate, which subsequently collapses, driving the reaction toward the final product. wikipedia.org
Furthermore, the formation of this compound itself is initiated by a nucleophilic attack on the parent nitroaromatic compound. wikipedia.org The electron-withdrawing nature of the nitro group activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). semanticscholar.org In related systems, such as the anti-tuberculosis agent BTZ043, it has been proposed that nucleophiles like thiolates can induce the reduction of the nitro group to a reactive nitroso intermediate through a cine addition, a mechanism that mirrors the first step of the Von Richter reaction. nih.govencyclopedia.pub This highlights that the chemical environment leading to and involving this compound is rich in nucleophilic activity.
Redox reactions, which involve the transfer of electrons, are fundamental to the chemistry of this compound. khanacademy.orgalloprof.qc.ca The formation of the nitroso group from a nitro group is inherently a reductive process, involving a two-electron reduction. This transformation is a key step in many biological and synthetic pathways. encyclopedia.pubrsc.org
Several reductive pathways can lead to nitrosoarene intermediates, which are central to reactions like the Cadogan reductive cyclization. nih.govmit.edu In this reaction, nitroarenes are deoxygenated by phosphines to generate intermediates, including nitrosoarenes, which then cyclize to form various N-heterocycles. nih.govmit.edu Reductive cyclizations of ortho-substituted nitroarenes, for instance, can be mediated by various reagents like low-valent titanium or tin(II) chloride, and are presumed to proceed via a nitroso intermediate that is subsequently trapped intramolecularly. nih.govresearchgate.net
The biological activity of many nitroaromatic compounds is also linked to their reductive activation. smolecule.com In the case of certain anti-tuberculosis agents, the nitro group is reduced in vivo to a nitroso intermediate, which then acts as the active, covalent inhibitor of a key enzyme. encyclopedia.pubresearchgate.net This bio-reductive activation underscores the importance of the nitro-to-nitroso reduction in generating reactive species capable of potent biological effects. researchgate.net
Cyclization and Rearrangement Reactions Involving the Nitroso Group
The nitroso group is a versatile functionality that can facilitate a range of cyclization and rearrangement reactions, often proceeding through radical or ionic pathways.
A significant transformation involving a related class of compounds is the Barton nitrite (B80452) ester-type cyclization of N-nitrosobenzamides. rsc.org While the classic Barton reaction involves the photolysis of an alkyl nitrite ester (RO-NO) to generate an alkoxyl radical, wikipedia.org a parallel reaction occurs with N-nitrosoamides (R₂N-NO).
An efficient, visible-light-driven cyclization of N-ethyl-N-nitrosobenzamides has been established to synthesize benzo[d] wikipedia.orgdoi.orgoxazin-1-ones. rsc.orgrsc.org The reaction is initiated by the homolytic cleavage of the N–N bond, which generates a nitrogen-centered radical and a nitric oxide radical (NO•). rsc.org The nitrogen-centered radical then undergoes a highly efficient intramolecular 1,5-hydrogen atom transfer (HAT) from a δ-carbon, creating a carbon-centered radical. youtube.com This carbon radical subsequently recombines with the nitric oxide radical to form a γ-hydroxy oxime, which then undergoes a nucleophilic attack to cyclize into the final benzo[d] wikipedia.orgdoi.orgoxazin-1-one product. rsc.org
The scope of this reaction is quite broad, tolerating a variety of substituents on both the benzamide (B126) ring and the N-alkyl group, as shown in the table below.
Table 2: Examples of Barton Nitrite Ester-Type Cyclization of N-Nitrosobenzamides
| Substrate (N-Alkyl Group) | Product | Yield (%) |
|---|---|---|
| Ethyl | 3-Methylbenzo[d] wikipedia.orgdoi.orgoxazin-1-one | 90 |
| Butyl | 3-Propylbenzo[d] wikipedia.orgdoi.orgoxazin-1-one | 85 |
| Isopentyl | 3-Isobutylbenzo[d] wikipedia.orgdoi.orgoxazin-1-one | 54 |
| Cyclohexylmethyl | 3-(Cyclohexylmethyl)benzo[d] wikipedia.orgdoi.orgoxazin-1-one | 90 |
| 2-Phenoxyethyl | 3-(Phenoxymethyl)benzo[d] wikipedia.orgdoi.orgoxazin-1-one | 94 |
Data sourced from a study on Barton nitrite ester-type cyclization reactions.
This reaction represents a powerful method for remote C-H functionalization, creating complex heterocyclic structures from relatively simple starting materials through a radical-mediated pathway.
The nitroso group can facilitate several types of intramolecular rearrangements. The Von Richter reaction itself is also known as the Von Richter rearrangement, underscoring the deep structural reorganization that occurs. wikipedia.org
Other rearrangements involving nitroso compounds are well-known in organic chemistry. For example, the Fischer-Hepp rearrangement involves the conversion of an aromatic N-nitrosoamine to a para-nitroso aniline (B41778) derivative under acidic conditions, and is believed to be an intramolecular process. wikipedia.org Light-catalyzed intramolecular rearrangements of nitroaromatic compounds with an ortho-substituent containing a C-H bond have also been observed. nih.gov A classic example is the photolytic rearrangement of o-nitrobenzaldehyde to o-nitrosobenzoic acid. nih.gov
Electrophilic and Radical Reactivity Studies
The chemical behavior of this compound is characterized by the interplay of its functional groups, which allows for both electrophilic and radical-mediated reactions. The electron-withdrawing nature of the nitroso and amide groups influences the electron density of the aromatic ring, while the nitrogen-oxygen bond of the nitroso group provides a pathway for radical formation.
Investigations into Electrophilic Sites and Reaction Pathways
The electrophilicity of this compound is a key determinant of its reactivity. The electron-withdrawing properties of the ortho-nitroso group enhance the electrophilic character of the aromatic ring, making it susceptible to nucleophilic attack. This is a common feature in nitroaromatic compounds, where the nitro group significantly reduces electron density, thereby facilitating nucleophilic substitution reactions. vulcanchem.com
The presence of substituents on the benzamide ring can further modulate this reactivity. For instance, electron-donating groups would be expected to decrease the electrophilicity of the ring, while additional electron-withdrawing groups would enhance it. The specific positions on the aromatic ring that are most susceptible to nucleophilic attack are influenced by the combined electronic effects of the nitroso and amide groups.
One notable reaction involving an intermediate related to this compound is the von Richter rearrangement. In this reaction, an aromatic nitro compound is treated with potassium cyanide to yield a product where a carboxyl group has been introduced adjacent to the original position of the nitro group. wikipedia.org Mechanistic studies, including those using 15N labeling, have shown that this transformation proceeds through a series of intermediates, one of which is an ortho-nitroso benzamide derivative. wikipedia.org The proposed mechanism involves the initial attack of cyanide at the carbon ortho to the nitro group, followed by ring closure and rearrangement to form the ortho-nitroso benzamide intermediate. This intermediate then undergoes further transformation to yield the final carboxylic acid product. wikipedia.org
The study of electrophilic reactivity often involves computational methods to identify the most electrophilic sites within a molecule. researchgate.net These calculations can provide valuable insights into the likely pathways for nucleophilic attack and help to rationalize observed reaction outcomes.
Radical Pathways in the Formation and Transformation of this compound
In addition to its electrophilic reactivity, this compound and related compounds can participate in reactions involving radical intermediates. The formation of radicals can be initiated through various means, including thermal or photochemical decomposition.
The decomposition of N-nitrosoacylanilides, a class of compounds to which N-nitrosobenzamide belongs, has been shown to generate both radical and ionic species. rsc.org For instance, the thermal decomposition of N-(2-iodophenyl)-N-nitrosobenzamide has been investigated as a potential source of benzyne, a highly reactive intermediate. rsc.orgacs.org The proposed mechanism involves the formation of radical species, although an alternative ionic pathway has also been considered. rsc.org
The nitroso group itself can be a source of radicals. Nitrosation of alkanes and alkenes often proceeds through a radical pathway to form C-nitroso compounds. researchgate.net These C-nitroso species can then undergo further transformations. researchgate.net In the context of this compound, radical reactions could involve the nitroso group directly or the aromatic ring.
The reduction of nitroaromatic compounds, a process related to the transformation of this compound, can also proceed through radical anion intermediates. researchgate.net Electrochemical studies of nitrobenzenesulfonamides have demonstrated the formation of an anion radical in the initial reduction step. researchgate.net Similarly, the bioreduction of nitro compounds can lead to the formation of reactive intermediates that can interact with cellular components.
The study of radical reactions can be complex due to the short-lived nature of the radical species. nih.gov However, techniques such as electron spin resonance (ESR) spectroscopy and spin trapping can be used to detect and characterize these transient intermediates. researchgate.netwhiterose.ac.uk
Advanced Spectroscopic and Analytical Methodologies for 2 Nitrosobenzamide Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, including the nuanced analysis of reactive intermediates like 2-nitrosobenzamide.
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound would theoretically produce a distinct signal, allowing for the characterization of its carbon backbone. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. libretexts.org
Key expected resonances for this compound would include:
Carbonyl Carbon (C=O): This carbon is typically found in the downfield region of the spectrum, generally between 160 and 180 ppm, due to the deshielding effect of the double-bonded oxygen. libretexts.org
Aromatic Carbons: The six carbons of the benzene (B151609) ring would appear in the aromatic region, approximately from 120 to 150 ppm. The carbon attached to the nitroso group (C-NO) and the carbon attached to the amide group (C-CONH₂) would have distinct chemical shifts influenced by these substituents.
Quaternary Carbons: The two carbons bearing the nitroso and amide groups are quaternary and would likely exhibit lower intensity signals compared to the protonated aromatic carbons.
The analysis of the ¹³C NMR spectrum is crucial for confirming the carbon framework and the presence of the key functional groups.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 160 - 180 |
| Aromatic (C-NO) | 140 - 160 |
| Aromatic (C-CONH₂) | 130 - 145 |
| Aromatic (CH) | 120 - 140 |
Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.
For unambiguous assignment of all proton and carbon signals and to determine the connectivity and spatial relationships within the this compound molecule, advanced two-dimensional (2D) NMR experiments are indispensable. wikipedia.org These techniques spread the NMR information across two frequency dimensions, resolving overlapping signals and revealing correlations between nuclei. wikipedia.org
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds. libretexts.org In this compound, COSY would reveal the connectivity between adjacent protons on the aromatic ring, helping to assign their specific positions. Cross-peaks in the COSY spectrum indicate which protons are neighbors. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is a powerful tool for assigning the signals of the protonated aromatic carbons by linking the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying the quaternary carbons, such as the carbonyl carbon and the carbons bearing the nitroso and amide groups, by observing their long-range couplings to nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between nuclei, regardless of whether they are bonded. NOESY can provide information about the through-space interactions and the preferred conformation of the molecule, for instance, the orientation of the amide group relative to the nitroso group.
Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure of this compound.
Vibrational Spectroscopic Techniques for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The nitroso (N=O) group has a characteristic stretching vibration that can be used for its identification. Aromatic nitroso compounds typically exhibit a strong absorption band in the region of 1500-1600 cm⁻¹ corresponding to the N=O stretching vibration. updatepublishing.com The exact position of this band can be influenced by the electronic nature of the aromatic ring and other substituents.
In addition to the nitroso group, the amide functionality of this compound would also give rise to characteristic IR absorptions:
N-H Stretching: Typically observed as one or two bands in the region of 3100-3500 cm⁻¹. A primary amide (-CONH₂) will show two bands.
C=O Stretching (Amide I band): A strong absorption usually found between 1630 and 1690 cm⁻¹.
N-H Bending (Amide II band): Occurs in the range of 1550-1640 cm⁻¹.
The IR spectrum of this compound would be expected to show a combination of these characteristic bands, providing strong evidence for its structure.
Raman spectroscopy provides information about molecular vibrations that are complementary to IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the aromatic ring and the C-N and N=O bonds. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, are often strong in the Raman spectrum. The combination of both IR and Raman data provides a more complete vibrational analysis of the molecule. For instance, in related nitrobenzamide compounds, FT-Raman spectroscopy has been used to study the vibrational modes of the entire molecule, including the aromatic ring and the substituent groups. muthayammal.in
Table 2: Key Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Nitroso (N=O) | Stretching | 1500 - 1600 | IR |
| Amide (N-H) | Stretching | 3100 - 3500 | IR |
| Amide (C=O) | Stretching (Amide I) | 1630 - 1690 | IR |
| Amide (N-H) | Bending (Amide II) | 1550 - 1640 | IR |
| Aromatic Ring | C-H Stretching | ~3000 - 3100 | IR/Raman |
| Aromatic Ring | Ring Vibrations | ~1400 - 1600 | IR/Raman |
Following a comprehensive search of scientific literature and chemical databases for analytical data pertaining specifically to the chemical compound “this compound,” it has been determined that there is a significant lack of available information required to fulfill the requested article structure. The vast majority of accessible data relates to its structural isomer, 2-Nitrobenzamide (B184338) , and other substituted benzamide (B126) derivatives.
Information on this compound is exceptionally scarce, suggesting it is either a highly unstable compound or one that has not been extensively synthesized and characterized in published literature. Key identifiers, such as a specific CAS Registry Number, and dedicated analytical studies for the parent this compound molecule are not readily found.
While a 2023 study on the continuous flow synthesis of nitrosoarenes indicates the successful synthesis and spectroscopic characterization of various nitrosobenzamides, the specific data for the parent compound, including mass spectrometry fragmentation, crystallographic parameters, and chromatographic behavior, are not detailed in the accessible portions of the publication. acs.org The study does note that some of the synthesized nitrosoarenes were found to be unstable, which could account for the general lack of detailed analytical reports. acs.org
Without specific experimental data from High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), X-ray Crystallography, or established chromatographic methods for this compound, it is not possible to generate the scientifically accurate and detailed content requested for the following sections:
Chromatographic Techniques for Purity Assessment and Isolation
Generating content for these sections would require speculation or the incorrect use of data from the distinct chemical entity 2-Nitrobenzamide, which would violate the explicit constraints of the request.
High-Performance Liquid Chromatography (HPLC) Methodologies for Purity
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of this compound. This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the quantification of the target compound and any impurities.
For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture, often consisting of an aqueous component and an organic modifier like acetonitrile (B52724) or methanol. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase.
Key Parameters for HPLC Analysis of this compound:
| Parameter | Typical Conditions | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Isocratic or Gradient elution with a mixture of water and acetonitrile/methanol. | The solvent that carries the sample through the column. Gradient elution allows for the separation of compounds with a wider range of polarities. |
| Flow Rate | 1.0 mL/min | Dictates the speed at which the mobile phase passes through the column, influencing resolution and analysis time. |
| Detection | UV-Vis Detector (e.g., at 254 nm or 305 nm) | This compound contains chromophores that absorb UV light, enabling its detection and quantification. |
| Injection Volume | 10-20 µL | The amount of sample introduced into the HPLC system. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Temperature can affect retention times and peak shapes. |
The purity of a this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. The presence of other peaks indicates impurities, which could be starting materials, by-products from the synthesis, or degradation products. For instance, the photodegradation of certain related compounds can lead to the formation of this compound, which can then be further oxidized to the corresponding nitro derivative. researchgate.net
Gas Chromatography (GC) Considerations for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of this compound by GC can be challenging due to its relatively low volatility and potential for thermal degradation in the high-temperature environment of the GC inlet and column.
To overcome these limitations, derivatization is often necessary. This process involves chemically modifying the this compound to create a more volatile and thermally stable derivative. While specific derivatization strategies for this compound are not extensively documented in readily available literature, general approaches for similar functional groups could be applicable. For example, the amide group could potentially be derivatized to increase volatility.
Considerations for GC Analysis of this compound Derivatives:
| Consideration | Description |
| Derivatization Agent | Selection of an appropriate reagent to react with this compound to form a volatile and stable product. |
| Column Selection | A capillary column with a suitable stationary phase (e.g., a nonpolar or mid-polar phase like 5% phenyl-methylpolysiloxane) would be chosen based on the properties of the derivative. |
| Inlet Temperature | The temperature must be high enough to vaporize the derivative without causing degradation. |
| Oven Temperature Program | A temperature gradient is typically used to separate compounds with different boiling points. |
| Detector | A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. GC-MS provides both retention time data and mass spectra, aiding in the identification of the derivative and any impurities. |
It is important to note that the primary photoprocess for related compounds can involve hydrogen abstraction at the NH moiety, leading to radical formation. researchgate.net Such reactivity underscores the potential for thermal instability in a GC system and highlights the importance of derivatization or the use of alternative analytical techniques like HPLC.
Computational and Theoretical Investigations of 2 Nitrosobenzamide
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational flexibility and non-covalent interactions. nih.gov
The conformation of the benzamide (B126) series of compounds is critical to their function and has been a subject of theoretical study. nih.gov For nitrobenzamide derivatives, computational methods are used to determine conformational flexibility by mapping their molecular energy profiles. tandfonline.com These studies can be conducted in a simulated gas phase to understand intrinsic molecular properties or in a solution phase to see how solvent interactions affect the conformational landscape. The presence of the nitro and amide groups allows for various rotational isomers, and computational analysis helps identify the most stable conformers and the energy barriers between them.
The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) are crucial for understanding a molecule's reactivity. tandfonline.comresearchgate.net
The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other species, identifying regions that are rich or deficient in electrons. nih.govnih.gov For nitrobenzamide compounds, MEP maps show negative potential (red and yellow) around the electronegative oxygen atoms of the nitro and carbonyl groups, indicating these are likely sites for electrophilic attack. Regions of positive potential (blue) are typically found around the hydrogen atoms of the amide group. ajol.infomalayajournal.org
Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting chemical reactivity. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orglibretexts.org The energy gap between the HOMO and LUMO provides information about the molecule's kinetic stability and reactivity. malayajournal.org In derivatives of nitrobenzamide, the HOMO is often localized on the benzamide portion, while the LUMO is projected toward the nitrobenzoyl fragment, indicating the pathway for intramolecular charge transfer upon electronic excitation. ajol.infomdpi.com
Table 2: Representative Frontier Molecular Orbital Energy Values Based on data for related nitrobenzamide derivatives. malayajournal.org
| Parameter | Energy (eV) |
| HOMO | ~ -5.2 to -6.5 |
| LUMO | ~ -1.2 to -2.5 |
| Energy Gap (ΔE) | ~ 4.0 to 4.5 |
Prediction of Spectroscopic Parameters
Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental spectra for validation. For 2-Nitrobenzamide (B184338), theoretical calculations of FT-IR, FT-Raman, and NMR spectra have been reported. muthayammal.in
Theoretical vibrational frequencies calculated using DFT methods align well with experimental IR and Raman spectra, allowing for precise assignment of vibrational bands to specific functional groups, such as the N-H, C=O, and NO₂ stretches. muthayammal.intandfonline.com Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict electronic absorption spectra (UV-Vis). mdpi.com The calculated absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions can be correlated with experimental UV-Vis data, providing insight into the electronic transitions governed by the frontier orbitals. mdpi.commdpi.com
Theoretical ¹H and ¹³C NMR Chemical Shift Calculations
While specific theoretical studies detailing the ¹H and ¹³C NMR chemical shifts for 2-nitrosobenzamide are not prominent in surveyed literature, the methodologies for such calculations are well-established. Computational prediction of NMR spectra is typically performed using density functional theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method. This approach has been successfully applied to related benzamide structures, such as o-nitrobenzamide, providing calculated chemical shifts that correlate well with experimental data. rsc.orgresearchgate.net
For a theoretical analysis of this compound, methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) would be employed to first optimize the molecular geometry. acs.org Subsequently, GIAO calculations would be run on the optimized structure to compute the isotropic magnetic shielding constants for each nucleus. researchgate.netresearchgate.net These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net Such calculations would provide valuable, atom-specific insights into the electronic environment within the this compound molecule.
Table 1: Standard Computational Methodologies for NMR Chemical Shift Prediction
| Parameter | Method |
| Geometry Optimization | Density Functional Theory (DFT), e.g., B3LYP/6-311++G(d,p) |
| NMR Calculation | Gauge-Including Atomic Orbital (GIAO) |
| Reference Standard | Tetramethylsilane (TMS) |
Computational Vibrational Frequency Assignment and Comparison to Experimental Data
Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.net For this compound, this would involve calculating the harmonic vibrational frequencies using quantum chemical methods. Although specific computational studies for this compound are not detailed in the available research, the protocols are standardized.
The process begins with the optimization of the molecule's ground-state geometry, typically using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). rsc.orgresearchgate.net Following optimization, a Hessian calculation is performed to determine the vibrational frequencies and their corresponding IR and Raman intensities. researchgate.netresearchgate.net The calculated frequencies often contain systematic errors due to the harmonic approximation and basis set limitations; therefore, they are frequently scaled using empirical factors to improve agreement with experimental data. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific molecular motions, such as C-H stretches, N=O stretches, or phenyl ring deformations, allowing for a detailed comparison with experimental FT-IR and FT-Raman spectra. rsc.orgresearchgate.net This comparative analysis validates both the computational model and the experimental spectral assignments.
Table 2: Typical Workflow for Computational Vibrational Spectroscopy
| Step | Description |
| 1. Geometry Optimization | Calculation of the lowest energy structure using DFT. |
| 2. Frequency Calculation | Computation of the Hessian matrix to find harmonic vibrational frequencies and intensities. |
| 3. Scaling | Application of a scaling factor to the calculated frequencies to correct for systematic errors. |
| 4. Assignment (PED) | Analysis of the Potential Energy Distribution to assign vibrational modes to molecular motions. |
| 5. Comparison | Correlation of the scaled theoretical spectrum with the experimental IR and Raman spectra. |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is instrumental in mapping the complex reaction pathways and identifying the transient structures involved in the chemical transformations of this compound.
Elucidation of Reaction Mechanisms Through Computational Chemistry
Computational studies have been pivotal in understanding the reactivity of N-nitrosobenzamides. One of the most significant reactions studied is the photochemical cyclization to form benzo[d] rsc.orgoxazin-1-ones. rsc.org The mechanism for this transformation has been elucidated through a combination of experimental and computational efforts.
The proposed mechanism begins with the visible-light-induced homolytic cleavage of the N–NO bond in the N-nitrosobenzamide molecule. This initial step generates a nitrogen-centered amidyl radical and a nitric oxide (NO) radical. rsc.org The highly reactive amidyl radical then undergoes a rapid intramolecular 1,5-hydrogen atom transfer (HAT), abstracting a hydrogen from a suitable δ-position (e.g., from an N-alkyl group). rsc.org This HAT step creates a transient carbon-centered radical, which then undergoes a radical-radical coupling with the previously formed nitric oxide radical to yield an intermediate that cyclizes to the final benzo[d] rsc.orgoxazin-1-one product. rsc.org
Another key reaction involves the use of this compound as a dienophile. For instance, the electrochemical synthesis of this compound allows it to be trapped in situ by dienes like 1,3-diphenylisobenzofuran (B146845) in hetero-Diels-Alder reactions, demonstrating its utility in forming complex heterocyclic structures.
Role of 2 Nitrosobenzamide in the Synthesis of Complex Chemical Structures
Precursor for Nitrogen-Containing Heterocycles
As a fleeting intermediate, 2-Nitrosobenzamide is central to synthetic pathways that begin with more stable compounds, typically 2-nitrobenzamide (B184338). The transformation of the nitro group to a nitroso group is a critical activation step, enabling subsequent cyclization reactions to form valuable heterocyclic systems.
Routes to Quinazoline (B50416) Derivatives
The synthesis of quinazolines and their derivatives, a class of compounds with significant pharmacological interest, can be achieved through processes where this compound is a key, albeit transient, species. A prominent strategy involves the reductive cyclization of 2-nitrobenzamides. In these reactions, the nitro group is reduced, passing through the nitroso and hydroxylamine (B1172632) oxidation states before forming the final amine, which then participates in cyclization.
Another approach involves a palladium-catalyzed reaction between o-nitrobenzamides and alcohols. This cascade reaction proceeds via alcohol oxidation to an aldehyde, followed by the reduction of the nitro group on the benzamide (B126). The in situ generated 2-aminobenzamide (B116534) then condenses with the aldehyde and cyclizes to form the quinazolinone ring. The initial reduction of the nitro group is understood to proceed through the nitroso intermediate.
| Starting Material | Reagents/Catalyst | Product Type | Yield |
| Methyl N-cyano-2-nitrobenzimidate | Fe/HCl | 2,4-Diaminoquinazoline | High |
| 2-Nitrobenzamide | Zn/H2O, Aldehydes | 5,6-Dihydrobenzo organic-chemistry.orgnih.govimidazo[1,2-c]quinazoline | Good |
| o-Fluorobenzamides | Cs2CO3, Amides | Quinazolin-4-one | Good |
| 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones | Formic Acid | Tricyclic Quinazolinone | High |
This table summarizes various methods for synthesizing quinazoline derivatives where a this compound precursor is involved in the reaction pathway.
Synthesis of Benzo[d]organic-chemistry.orgnih.govoxazin-1-ones
The synthesis of the benzo[d] organic-chemistry.orgnih.govoxazin-1-one heterocyclic system can also be envisioned through the intramolecular cyclization of a 2-nitrosobenzoyl derivative. This class of compounds, a subset of benzoxazines, is of interest in medicinal chemistry. The formation of the N-O bond is a key step, which can be achieved by trapping the reactive nitroso group.
A plausible synthetic route involves the intramolecular cyclization of an ortho-substituted nitrosobenzene (B162901). For example, the palladium-catalyzed carbonylation of aromatic oximes has been developed for the synthesis of 1H-benzo[d] organic-chemistry.orgnih.govoxazin-1-ones. While this specific method starts from an oxime, other pathways involving the oxidation of N-hydroxyanthranilic acids or the controlled reduction of 2-nitrobenzoic acid derivatives could generate a 2-hydroxylaminobenzamide or this compound intermediate that cyclizes to form the target heterocycle. The high reactivity of the nitroso group makes it an ideal electrophile for intramolecular trapping by a suitably positioned nucleophile, leading to the formation of the six-membered ring containing the N-O bond.
Building Block in Organic Synthesis
The utility of this compound as a building block stems from the versatile reactivity of the nitroso group. Although used in its transient form, it can be incorporated into complex molecules through carefully designed multi-step synthetic sequences.
Utilization in Multi-Step Synthesis of Advanced Intermediates
In multi-step synthesis, 2-nitrobenzamide often serves as the stable precursor to the this compound moiety. The nitro group can be carried through several synthetic steps before being chemically transformed (reduced) at the appropriate moment to trigger a specific reaction, such as an intramolecular cyclization or condensation. This strategy allows for the late-stage introduction of reactivity, enabling the construction of complex intermediates that might not be accessible through other means.
For example, a multi-step sequence could involve the elaboration of a side chain on the 2-nitrobenzamide framework. Once the desired side chain is in place, reduction of the nitro group generates the nitroso (and subsequently amino) functionality, which then reacts with the appended side chain to form a new heterocyclic ring fused to the benzene (B151609) ring. This approach is integral to the synthesis of various fused quinazoline systems and other complex nitrogen-containing polycycles. nih.govnih.gov
Integration into Diverse Molecular Frameworks
The integration of the this compound unit into diverse molecular frameworks is a testament to its role as a versatile synthon. The nitroso group, generated in situ, can react as both an electrophile and a nucleophile, and participate in pericyclic reactions. This dual reactivity allows it to be a linchpin in assembling a variety of molecular structures. For instance, the reaction of an in situ generated aryl nitroso compound with dienes in a Diels-Alder reaction is a powerful method for forming new C-N and N-O bonds simultaneously, leading to complex oxazine (B8389632) derivatives. This principle can be extended to the this compound intermediate, allowing for its integration into polycyclic frameworks containing the benzamide moiety.
Strategies for Derivatization of this compound
Direct derivatization of this compound is challenging due to its transient nature. Therefore, derivatization strategies focus on trapping the in situ generated intermediate with various reagents. These reactions exploit the high reactivity of the nitroso group.
Key strategies include:
Cycloaddition Reactions: The nitroso group is an excellent dienophile and dipolarophile. When this compound is generated in the presence of a conjugated diene, it can undergo a hetero-Diels-Alder [4+2] cycloaddition to yield a dihydrooxazine ring. This reaction is a powerful tool for creating six-membered nitrogen- and oxygen-containing heterocycles. nih.govmdpi.com
Reaction with Nucleophiles: The electrophilic nitrogen atom of the nitroso group is susceptible to attack by various nucleophiles. Trapping the this compound intermediate with amines, hydrazines, or hydroxylamines can lead to the formation of azo, azoxy, or related compounds, effectively derivatizing the initial structure.
Condensation Reactions: In the context of reductive cyclizations, the nitroso intermediate is further reduced to 2-aminobenzamide, which then undergoes condensation with electrophiles like aldehydes or ketones. This is a common and effective strategy for synthesizing a wide array of substituted quinazolinones.
These derivatization methods, applied to the transient this compound, provide access to a broad scope of complex chemical structures that are of significant interest in materials science and medicinal chemistry.
Functionalization at Aromatic and Amide Moieties
The chemical reactivity of this compound is dictated by its three principal components: the aromatic ring, the nitroso group, and the amide group. Strategic functionalization of the aromatic and amide moieties allows for the generation of a diverse array of derivatives.
Aromatic Moiety Functionalization
The introduction of new substituents onto the benzene ring of this compound via electrophilic aromatic substitution (SEAr) is governed by the electronic properties of the existing nitroso and amide groups. wikipedia.org Both groups generally decrease the electron density of the aromatic ring, making the molecule less reactive towards electrophiles than benzene itself.
The directing influence of these groups on incoming electrophiles is crucial for determining the position of substitution.
Nitroso Group (-NO): This group is deactivating due to its inductive electron-withdrawing effect. However, it is considered an ortho-, para- director because the nitrogen's lone pair can donate electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during attack at these positions.
Amide Group (-CONH₂): The amide group is also deactivating. The carbonyl group's strong electron-withdrawing nature, both by induction and resonance, overrides the nitrogen lone pair's donating ability, making it a meta- director.
In this compound, these two groups are ortho to each other, leading to competing or "antagonistic" directing effects on the four available positions (C3, C4, C5, C6). msu.edu The outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile, with substitution likely occurring at the position least sterically hindered and most electronically favored by the combined influences of the two groups.
Table 1: Directing Effects of Functional Groups in this compound for Electrophilic Aromatic Substitution
| Functional Group | Position | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| Nitroso (-NO) | C2 | Deactivating | ortho-, para- (to C2) |
Amide Moiety Functionalization
The primary amide group (-CONH₂) offers several pathways for functionalization, though its reactivity is generally lower than that of amines or acid chlorides. libretexts.org
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to form 2-nitrosobenzoic acid. This transformation allows for subsequent reactions at the carboxylic acid group.
Dehydration: Treatment with a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀), can convert the primary amide into the corresponding nitrile, yielding 2-nitrosobenzonitrile. youtube.com
Transamidation: While direct N-alkylation or N-arylation of primary amides is challenging, N-activated amides, such as N-nitroso amides, can undergo transamidation reactions. researchgate.net This involves reacting the activated amide with a primary or secondary amine to exchange the amide's nitrogen substituent, offering a potential route to modify the amide group under specific conditions. researchgate.net
The presence of the highly reactive nitroso group can complicate these transformations, potentially leading to side reactions or degradation of the starting material under harsh conditions. nih.gov
Synthesis of N-Substituted this compound Analogues
The creation of N-substituted this compound analogues, where one of the amide hydrogens is replaced by an alkyl or aryl group, is a key strategy for modifying the compound's properties. Due to the challenges of direct N-substitution on the parent primary amide, a more practical approach involves a multi-step synthesis starting from precursors that already contain the desired N-substituent.
A common and effective strategy is the oxidation of a corresponding N-substituted 2-aminobenzamide. This method leverages the well-established oxidation of anilines to nitrosoarenes. nih.gov
The general synthetic pathway can be outlined as follows:
Synthesis of N-Substituted 2-Aminobenzamide: The first step is to prepare the N-substituted 2-aminobenzamide intermediate. This can be achieved through several established methods, such as the reaction of isatoic anhydride (B1165640) with a primary amine (R-NH₂). The amine opens the anhydride ring and, upon heating, forms the desired N-substituted 2-aminobenzamide.
Oxidation to N-Substituted this compound: The second step involves the selective oxidation of the amino group (-NH₂) on the N-substituted 2-aminobenzamide to a nitroso group (-NO). This transformation must be conducted under controlled conditions to avoid over-oxidation to the nitro (-NO₂) group or other side reactions. Reagents like Caro's acid (peroxymonosulfuric acid) or peracetic acid are often employed for this purpose. researchgate.net
This two-step sequence provides a versatile route to a wide range of N-substituted this compound analogues, as the desired R-group can be introduced in the first step by selecting the appropriate primary amine.
Table 2: General Synthetic Scheme for N-Substituted this compound Analogues
| Step | Reaction | Starting Materials | Reagents | Product |
|---|---|---|---|---|
| 1 | Amide Formation | Isatoic anhydride, Primary amine (R-NH₂) | Heat | N-Substituted 2-aminobenzamide |
This synthetic approach highlights the importance of this compound and its derivatives as building blocks in the construction of more elaborate and functionally diverse molecules for various applications in chemical research.
Future Directions in 2 Nitrosobenzamide Research
Development of Novel and Sustainable Synthetic Approaches
The future of 2-nitrosobenzamide synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. Current research in related fields emphasizes a shift away from hazardous reagents and energy-intensive conditions. researchgate.netnano-ntp.com Future approaches for this compound will likely focus on green chemistry principles, such as atom economy, use of renewable feedstocks, and solvent-free reaction conditions. mdpi.com
Key areas for development include:
Catalytic Systems: The exploration of novel catalysts, particularly those based on earth-abundant and non-toxic metals, will be crucial. researchgate.netnano-ntp.com Bio-inspired catalysts that can operate under mild conditions, mimicking the efficiency of enzymes, also represent a significant area of future research. nano-ntp.com
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) and mechanochemical methods, such as grinding, offer substantial benefits by reducing reaction times, increasing yields, and often eliminating the need for conventional solvents. mdpi.comresearchgate.net
Greener Solvents: While traditional syntheses may rely on volatile organic solvents like tetrahydrofuran (B95107) (THF), future work will likely explore safer and more sustainable alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). vulcanchem.com The use of water as a solvent in synthetic protocols is another key goal of green chemistry. researchgate.net
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Traditional Approach | Future Sustainable Approach | Potential Advantages of Future Approach |
| Oxidation of 2-Aminobenzamide (B116534) | Use of strong, stoichiometric oxidants | Catalytic aerobic oxidation; Enzymatic oxidation | Reduced waste, milder conditions, higher selectivity. researchgate.netnano-ntp.com |
| Solvent Choice | Anhydrous tetrahydrofuran (THF), Dichloromethane (B109758) | Water, 2-Methyltetrahydrofuran (2-MeTHF), Solvent-free conditions | Improved safety, reduced environmental impact, easier recycling. mdpi.comresearchgate.netvulcanchem.com |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, Mechanochemistry | Faster reaction rates, lower energy consumption, improved yields. mdpi.comresearchgate.net |
In-depth Exploration of Undiscovered Reactivity Patterns
While the chemistry of nitro-aromatic compounds is well-documented, the specific reactivity of the nitroso group in this compound remains an area ripe for discovery. The electron-withdrawing nature of both the nitroso and amide functionalities suggests unique electronic properties that could be harnessed in novel chemical transformations. Future research will likely focus on uncovering new reaction pathways beyond simple reduction or oxidation.
Potential areas of exploration include:
Cycloaddition Reactions: Investigating the dienophilic or heterodienophilic character of the nitroso group in Diels-Alder and other cycloaddition reactions to construct complex heterocyclic scaffolds.
Transition-Metal Catalyzed Reactions: Using the nitroso group as a directing group or a reactive handle in C-H activation and cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. nano-ntp.com
Photochemical Reactivity: Exploring the behavior of this compound under photochemical conditions to trigger unique rearrangements or addition reactions. researchgate.net
Advanced Analytical Tool Application for Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms of this compound requires the application of advanced analytical techniques capable of real-time monitoring. While standard characterization methods like NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for product identification, they often fail to capture the transient intermediates that are key to a mechanistic puzzle. smolecule.comnih.gov
Future research will benefit from the application of in-situ analytical tools:
In-situ Spectroscopy: Techniques such as ReactIR (Infrared), Raman, and in-situ NMR spectroscopy can monitor the concentration of reactants, intermediates, and products as the reaction progresses, providing invaluable kinetic and mechanistic data.
Mass Spectrometric Techniques: The use of specialized mass spectrometry methods, such as Matrix-Assisted Ionization in Vacuum (MAIV), could allow for the real-time detection of short-lived species directly from the reaction mixture. core.ac.uk
Coupled Techniques: Combining separation techniques like HPLC with spectroscopic detectors will allow for the analysis of complex reaction mixtures, helping to identify and quantify side products and impurities formed during novel reactions.
Expansion of Computational Modeling to Complex Reaction Environments
Computational chemistry offers a powerful lens through which to view the reactivity and properties of this compound. rsc.org While density functional theory (DFT) calculations are already used to predict geometries, reaction intermediates, and transition states for related molecules, future work will involve expanding these models to more accurately reflect complex experimental conditions. nano-ntp.compnas.org
Key advancements in computational modeling will include:
High-Dimensional Neural Network Potentials: The development of machine learning potentials can offer the accuracy of quantum mechanical simulations with the speed of classical methods, allowing for the simulation of larger systems and longer timescales. arxiv.org
Explicit Solvent Models: Moving beyond implicit solvent models to explicitly include solvent molecules in simulations will provide a more accurate picture of how the solvent influences reaction pathways and transition state energies.
Modeling in Materials: Simulating the interaction of this compound within a polymer matrix or on a material surface will be crucial for the rational design of new functional materials. This requires multiscale modeling approaches that bridge quantum mechanical details with macroscopic material properties.
| Computational Method | Application in this compound Research | Future Direction |
| Density Functional Theory (DFT) | Calculating ground state geometries, reaction energies, and NMR parameters. nano-ntp.comgoogle.com | Combining DFT with experimental results for more accurate regioselectivity prediction in C-C bond activations. acs.org |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule in solution. | Using high-dimensional neural network potentials to improve accuracy and efficiency. arxiv.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying a specific reaction site with high accuracy while treating the surrounding environment with a simpler model. | Applying QM/MM to model enzymatic reactions or interactions in complex, multi-component material systems. |
Integration of this compound into Materials Chemistry (non-biological)
The unique functional groups of this compound make it an intriguing candidate for integration into non-biological materials science. weizmann.ac.il The aromatic ring, amide linkage, and reactive nitroso group offer multiple points for modification and polymerization, opening pathways to new materials with tailored properties. This represents a significant shift from its traditional consideration as a synthetic intermediate.
Future research directions could involve:
Polymer Chemistry: Incorporating this compound as a monomer or a functional pendant group in polymers. The amide group could participate in hydrogen bonding to enhance mechanical properties, while the nitroso group could serve as a cross-linking site or a trigger for stimuli-responsive behavior.
Sensor Technology: Attaching this compound to surfaces or incorporating it into a material matrix to create chemical sensors. The electron-deficient aromatic system and the reactive nitroso group could interact with specific analytes, leading to a detectable optical or electronic signal.
Functional Dyes and Coatings: Exploring the chromophoric properties that may arise from derivatives of this compound for applications as specialty dyes or as components in photoactive coatings. The integration of DNA with other materials to create novel photonic and optoelectronic devices suggests a parallel path for small organic molecules like this compound. rsc.org
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Nitrosobenzamide with high purity, and how can reproducibility be ensured?
- Methodological Answer :
- Step 1 : Use nitrosobenzene derivatives (e.g., 2-nitrobenzyl alcohol or nitrobenzenesulfonamide analogs) as precursors, ensuring proper stoichiometric ratios to minimize side reactions .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, using UV-Vis spectroscopy to confirm nitroso group formation (λ~300-400 nm) .
- Step 3 : Purify via recrystallization in non-polar solvents (e.g., benzene or methylene chloride) to remove unreacted starting materials .
- Reproducibility : Document solvent ratios, temperature, and reaction time meticulously. Include NMR (¹H/¹³C) and elemental analysis data in supplementary materials .
Q. What analytical techniques are critical for characterizing this compound, and how should data contradictions be resolved?
- Methodological Answer :
- Primary Techniques :
- FTIR : Confirm C=O (amide I band ~1650 cm⁻¹) and N=O (nitroso stretch ~1500 cm⁻¹) .
- NMR : Use DMSO-d6 as a solvent to observe amide proton deshielding (δ~8-10 ppm) and nitroso group coupling .
- Contradiction Resolution : Cross-validate with mass spectrometry (HRMS) for molecular ion consistency. If purity discrepancies arise, repeat HPLC under gradient conditions and compare retention times with standards .
Q. How should this compound be handled to ensure safety and stability during experiments?
- Methodological Answer :
- Storage : Keep at 0–6°C in amber vials to prevent photodegradation .
- Handling : Use fume hoods, nitrile gloves, and P305+P351+P338-rated eye protection to avoid inhalation or dermal contact .
- Waste Disposal : Segregate nitroso-containing waste and consult certified agencies for nitroso compound-specific protocols .
Advanced Research Questions
Q. What experimental strategies can elucidate the reaction mechanisms of this compound in radical-mediated processes?
- Methodological Answer :
- Step 1 : Employ radical traps (e.g., TEMPO) in reaction mixtures to identify transient intermediates via EPR spectroscopy .
- Step 2 : Isotopic labeling (¹⁵N or ¹³C) at the nitroso group to track bond cleavage/formation using NMR or mass spectrometry .
- Step 3 : Kinetic studies under varying temperatures to derive activation parameters (ΔH‡, ΔS‡) and propose rate-limiting steps .
**How can computational modeling complement experimental data to predict this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
